molecular formula C7H4ClN3O5 B1330264 2-Chloro-3,5-dinitrobenzamide CAS No. 6266-51-9

2-Chloro-3,5-dinitrobenzamide

Cat. No.: B1330264
CAS No.: 6266-51-9
M. Wt: 245.58 g/mol
InChI Key: GUDFEGXIJXTNJG-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H4ClN3O5. It is a derivative of benzamide, characterized by the presence of chloro and nitro groups on the benzene ring.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-3,5-dinitrobenzamide is decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

This compound interacts with its target, DprE1, by inhibiting its enzymatic activity . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . The inhibition of DprE1 disrupts this pathway, leading to the inability of the mycobacteria to properly construct their cell wall . The downstream effects include compromised structural integrity and potential lysis of the mycobacterial cells .

Result of Action

The molecular effect of this compound’s action is the inhibition of DprE1, which leads to the disruption of arabinogalactan biosynthesis . On a cellular level, this results in a weakened cell wall, potentially leading to the lysis of the mycobacterial cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reduction of the compound . Additionally, the expression level of reductase in the environment can also impact the compound’s reduction and subsequent activation . More research is needed to fully understand the influence of environmental factors on the action of this compound.

Biochemical Analysis

Biochemical Properties

It is known that dinitrobenzamides can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Related compounds have been shown to cause DNA damage, which can affect various cellular processes . It is possible that 2-Chloro-3,5-dinitrobenzamide could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that dinitrobenzamides can be reduced to form DNA cross-linking agents . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related compounds have been shown to decompose in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes . This suggests that this compound could have similar stability and degradation characteristics, and could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

Related compounds have been shown to cause myelotoxicity, mucosal toxicity in the small intestine, and hepatotoxicity at doses above the maximum tolerated dose . It is possible that this compound could have similar dosage-dependent effects.

Metabolic Pathways

It is known that dinitrobenzamides can be metabolized through several routes, including reduction of either nitro group, N-dealkylation of the mustard, O-acetylation, and O-glucuronidation of the hydroxyethyl side chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dinitrobenzamide typically involves the nitration of 2-chlorobenzamide. The process begins with the chlorination of benzamide to introduce the chloro group at the 2-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3,5-dinitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzamide: Lacks the chloro group but shares similar nitro functionalities.

    2-Chloro-4,6-dinitrobenzamide: Similar structure but with nitro groups at different positions.

    2-Amino-3,5-dinitrobenzamide: Contains an amino group instead of a chloro group.

Uniqueness

2-Chloro-3,5-dinitrobenzamide is unique due to the specific positioning of its chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a precursor for further chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-chloro-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDFEGXIJXTNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284440
Record name 2-chloro-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6266-51-9
Record name 2-Chloro-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6266-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 37233
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC37233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3,5-dinitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 37.0 gm. (0.14 mole) of 2-chloro-3,5-dinitrobenzoyl chloride and 100 ml. of concentrated ammonium hydroxide is placed in a mortar, ground for ten minutes and allowed to stand for one hour. The yellow precipitate is removed by filtration and washed with water. There is obtained 32.3 gm. (94%) of material melting at 181°-3°.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 37.0 gm. (0.14 mole) of 2-chloro-3,5-dinitrobenzoyl chloride and 100 ml. of concentrated ammonium hydroxide is placed in a mortar, ground for ten minutes and allowed to stand for one hour. The yellow precipitate is removed by filtration and washed with water. There is obtained 32.3 gm (94%) of material melting at 181-3°.
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0.14 mol
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reactant
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0 (± 1) mol
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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